Trifluoromethyl 4-fluorobenzenesulfonate
CAS No.: 2070902-77-9
Cat. No.: VC5249737
Molecular Formula: C7H4F4O3S
Molecular Weight: 244.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2070902-77-9 |
---|---|
Molecular Formula | C7H4F4O3S |
Molecular Weight | 244.16 |
IUPAC Name | trifluoromethyl 4-fluorobenzenesulfonate |
Standard InChI | InChI=1S/C7H4F4O3S/c8-5-1-3-6(4-2-5)15(12,13)14-7(9,10)11/h1-4H |
Standard InChI Key | CEDNKWXPIPAZQP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Trifluoromethyl 4-fluorobenzenesulfonate is characterized by a benzenesulfonate core substituted with fluorine at the para position and a trifluoromethyl group esterified to the sulfonate moiety . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₄F₄O₃S | |
Molecular Weight | 244.17 g/mol | |
CAS Registry Number | 2070902-77-9 | |
SMILES Notation | C1=CC(=CC=C1F)S(=O)(=O)OC(F)(F)F | |
InChIKey | CEDNKWXPIPAZQP-UHFFFAOYSA-N |
The compound’s stability under ambient conditions and compatibility with polar aprotic solvents like acetonitrile and dichloromethane facilitate its use in catalytic reactions . Spectroscopic data (e.g., ¹⁹F NMR) typically show distinct signals for the sulfonate-bound trifluoromethyl group (-78 ppm) and the aromatic fluorine (-110 ppm) .
Synthesis and Industrial Preparation
While detailed synthetic protocols are proprietary, the compound is synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and a trifluoromethylating agent . Industrial routes emphasize cost-effectiveness, employing potassium fluoride (KF) as a fluorine source and minimizing hazardous intermediates . The process yields a shelf-stable solid, typically stored under inert atmospheres to prevent hydrolysis .
Applications in Organic Synthesis
Bromotrifluoromethoxylation of Alkenes
Trifluoromethyl 4-fluorobenzenesulfonate enables enantioselective bromotrifluoromethoxylation of alkenes, a reaction pivotal for introducing vicinal -OCF₃ and bromine groups. For example, silver-catalyzed reactions with styrene derivatives proceed under mild conditions (-20°C to 25°C) using AgF (30 mol%), CsF (2.0 equiv), and (DHQD)₂PHAL as a chiral ligand . This method achieves high yields (79–98%) and enantiomeric ratios (e.r.) up to 91.5:8.5 .
Example Reaction:
\text{4-Fluorostyrene} + \text{Trifluoromethyl 4-fluorobenzenesulfonate} \xrightarrow{\text{AgF, CsF}} \text{1-Bromo-2-(trifluoromethoxy)-4-fluorobenzene} \quad (\text{Yield: 98%, e.r. 91.5:8.5})[5]Functionalization of Natural Product Derivatives
The reagent has been applied to bromotrifluoromethoxylate double bonds in complex molecules like terpenes and alkaloids . For instance, functionalization of a menthol-derived alkene afforded the corresponding trifluoromethoxylated product in 85% yield, demonstrating compatibility with sterically hindered substrates .
Mechanistic Insights
The trifluoromethoxylation mechanism involves silver-mediated activation. AgF coordinates to the sulfonate group, facilitating heterolytic cleavage to generate a trifluoromethoxide anion (CF₃O⁻) . This anion reacts with electrophilic intermediates (e.g., bromonium ions) formed during alkene activation, leading to stereoselective C–O bond formation . Computational studies suggest that the para-fluorine substituent enhances the electrophilicity of the sulfonate group, accelerating reagent activation.
Hazard Category | Precautionary Measures |
---|---|
Skin/Eye Irritant | Use nitrile gloves and goggles; avoid direct contact |
Moisture Sensitivity | Store under nitrogen or argon at 2–8°C |
Disposal | Incinerate in a certified facility; neutralize residues with aqueous base |
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